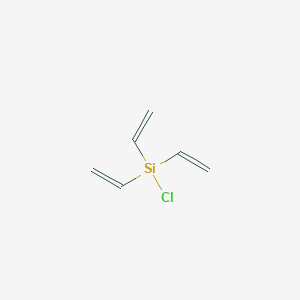

Trivinylchlorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-tris(ethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClSi/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKJLYMBVRDUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-21-2 | |

| Record name | Trivinylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Trivinylchlorosilane for Research Applications

This document provides an in-depth exploration of the synthetic methodologies for trivinylchlorosilane (C₆H₉ClSi), a valuable precursor in materials science and a versatile reagent in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this guide elucidates the core chemical principles, step-by-step protocols, and critical safety considerations associated with its preparation. We will examine the two predominant synthetic routes: the Grignard reaction for laboratory-scale synthesis and the direct process employed in industrial settings.

Introduction: The Significance of this compound

This compound is an organosilicon compound characterized by a central silicon atom bonded to three vinyl groups and one chlorine atom. Its high reactivity, stemming from the hydrolytically sensitive silicon-chlorine bond and the polymerizable vinyl groups, makes it a highly sought-after intermediate. It serves as a critical building block for silicone polymers, a cross-linking agent for creating robust polymer networks, and a surface modification agent for materials like glass fibers. The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1871-21-2 | [1] |

| Molecular Formula | C₆H₉ClSi | [1] |

| Molecular Weight | 144.67 g/mol | [1] |

| Boiling Point | 128 °C | [1] |

| Density | 0.934 g/mL | [1] |

| Flash Point | 15 °C | [1] |

| Refractive Index | 1.4604 | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with water, moisture, and protic solvents | [1] |

Synthesis via Grignard Reaction: A Laboratory-Scale Approach

The Grignard reaction is the foundational method for forming silicon-carbon bonds and remains the most practical route for laboratory-scale synthesis of this compound.[2] The process involves the reaction of a silicon halide with a pre-formed vinyl Grignard reagent.

Underlying Principle and Mechanism

The synthesis begins with the formation of a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, in an ether-based solvent like tetrahydrofuran (THF). This organometallic species acts as a potent nucleophile. The core of the synthesis is the nucleophilic substitution at the silicon center of a suitable precursor, such as silicon tetrachloride (SiCl₄). The vinyl carbanion attacks the electrophilic silicon atom, displacing a chloride ion. This process is repeated three times to yield the desired this compound.

The choice of solvent is critical; THF is generally preferred over diethyl ether because it accelerates the reaction rate and better solubilizes the magnesium halide byproducts.[2][3]

Caption: Mechanism of this compound Synthesis via Grignard Reaction.

Detailed Experimental Protocol

Warning: This procedure involves highly reactive, flammable, and corrosive materials. It must be performed by trained personnel in a chemical fume hood with strict adherence to all safety protocols.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Vinyl bromide or vinyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous hexane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for inert gas. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

-

Grignard Reagent Preparation:

-

Under a positive pressure of argon, charge the flask with magnesium turnings.

-

Add a single crystal of iodine as an initiator.

-

Add a small portion of anhydrous THF.

-

Slowly add a solution of vinyl bromide in THF from the dropping funnel. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining vinyl bromide solution at a rate that maintains a steady reflux. After the addition is complete, continue to stir for 6-8 hours to ensure complete formation of vinylmagnesium bromide.[4]

-

-

Reaction with Silicon Tetrachloride (Reverse Addition):

-

In a separate, dry, inert-atmosphere flask, prepare a solution of silicon tetrachloride in anhydrous hexane.

-

Cool this solution to 0 °C using an ice bath.

-

Slowly transfer the prepared Grignard reagent via cannula into the dropping funnel and add it dropwise to the stirred SiCl₄ solution. Reverse addition (adding the Grignard to the silane) is preferred to control the degree of substitution and maximize the yield of the trivinyl product.[2]

-

Maintain the reaction temperature below 10 °C throughout the addition.

-

-

Workup and Isolation:

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

The reaction will form a thick slurry of magnesium salts. Dilute the mixture with anhydrous hexane to improve stirring.

-

Filter the mixture under an inert atmosphere to remove the precipitated magnesium halides. A Schlenk filter or a filter cannula is suitable for this purpose.

-

Wash the salt cake with additional anhydrous hexane to recover any trapped product.

-

Combine the filtrate and washings.

-

-

Purification:

-

Remove the solvents (THF and hexane) from the filtrate by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure to separate it from other vinylated silanes (e.g., divinyldichlorosilane, tetravinylsilane) and unreacted starting materials.

-

| Parameter | Condition/Reagent | Rationale / Causality |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Enhances reaction rate and solubilizes magnesium halide byproducts compared to diethyl ether.[2][3] |

| Addition Mode | Reverse Addition | Controls the stoichiometry locally, minimizing over-substitution to tetravinylsilane and maximizing this compound yield.[2] |

| Temperature | 0 - 10 °C | Manages the highly exothermic nature of the Grignard reaction, preventing side reactions and solvent boiling. |

| Atmosphere | Inert (Argon or Nitrogen) | Grignard reagents and chlorosilanes are highly sensitive to moisture and oxygen. An inert atmosphere is mandatory.[5] |

| Molar Ratio (VinylMgBr:SiCl₄) | ~3.1 : 1.0 | A slight excess of the Grignard reagent ensures complete conversion of the silicon tetrachloride to the desired product. |

The Direct Process: An Industrial Pathway

For large-scale production, the direct process, which involves a gas-phase reaction between vinyl chloride and trichlorosilane (HSiCl₃), is the method of choice. This continuous process offers high throughput and efficiency.[6]

Underlying Principle and Mechanism

This process relies on the high-temperature reaction of vinyl chloride and trichlorosilane in a tubular reactor. The reaction proceeds at temperatures between 400 and 750 °C with very short residence times (0.2 to 20 seconds).[6] The mechanism is complex, involving radical intermediates, but effectively results in the formation of this compound. A key innovation in this process is the preheating of reactants to between 120 and 400 °C before they enter the reactor. This preheating step has been shown to dramatically increase the reactor's capacity and the overall space-time yield.[6]

Caption: Industrial Workflow for the Direct Synthesis of this compound.

Key Industrial Process Parameters

The efficiency of the direct process is highly dependent on precise control over several parameters.

| Parameter | Range | Rationale / Causality |

| Reaction Temperature | 400 - 750 °C | Provides the necessary activation energy for the gas-phase reaction to occur efficiently.[6] |

| Reactant Preheating | 120 - 400 °C | Significantly increases reactor capacity and space-time yield. Doubling of capacity is observed when preheating from 120 to 280 °C.[6] |

| Residence Time | 0.2 - 20 seconds | A short residence time maximizes the formation of the desired product while minimizing thermal decomposition and side reactions.[6] |

| Pressure | Atmospheric | The reaction proceeds efficiently at normal pressure, avoiding the capital and operational costs of a high-pressure system.[6] |

Purification and Characterization

Regardless of the synthetic route, the crude product is a mixture of various chlorosilanes. High-purity this compound is obtained through fractional distillation.[7] The success of this purification depends on the differences in boiling points between the components. Efficient, multi-stage distillation columns are required to separate closely boiling isomers and impurities.[7] For applications requiring extreme purity, such as in the semiconductor industry, additional purification steps like adsorption on silica may be employed to remove trace impurities like boron compounds.[8][9]

Critical Safety and Handling Protocols

This compound is a hazardous chemical that demands rigorous safety precautions. Its handling requires a comprehensive understanding of its reactivity.

-

Primary Hazards:

-

Flammability: It is a flammable liquid with a low flash point. Keep away from all sources of ignition, including heat, sparks, and open flames.[10][11] All equipment must be properly grounded to prevent static discharge.[10][11]

-

Water Reactivity: Reacts violently with water, moisture, and protic solvents to release toxic and corrosive hydrogen chloride gas.[10][12] Containers must be kept tightly closed and stored under a dry, inert atmosphere.[5][11][12]

-

Corrosivity: Causes severe skin burns and eye damage upon contact.[11]

-

-

Personal Protective Equipment (PPE):

-

Work must be conducted in a certified chemical fume hood to control vapor exposure.[10]

-

Mandatory PPE includes: chemical safety goggles and a face shield, compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a full protective suit or lab coat.[5][10][12]

-

For emergencies or situations with insufficient ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[5][12]

-

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated, and locked area designated for flammable and corrosive materials.[10][12]

-

Store under an inert gas like argon or nitrogen to prevent hydrolysis.[5][11]

-

Avoid contact with incompatible materials such as acids, bases, alcohols, oxidizing agents, and metals.[11][12]

-

Use non-sparking tools when handling containers.[10]

-

-

Spill and Emergency Response:

-

In case of a spill, evacuate the area and shut off all ignition sources.

-

Cover the spill with a dry, non-combustible absorbent material such as dry lime, sand, or soda ash. NEVER USE WATER. [12]

-

For any exposure (skin, eyes, inhalation), immediately seek medical attention. Flush affected skin or eyes with copious amounts of water for at least 15 minutes, removing contaminated clothing.[10][11][12]

-

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The Grignard reaction offers a versatile and accessible method for laboratory-scale quantities, allowing for precise control through careful manipulation of stoichiometry and reaction conditions. For industrial-scale demands, the direct gas-phase process provides a high-throughput, continuous manufacturing solution. The choice of method is dictated by the required scale, available equipment, and economic considerations. For all researchers and professionals, a profound respect for the hazardous nature of this reagent and strict adherence to safety protocols are paramount to ensure safe and successful experimentation.

References

- Spectrum Chemical. (2010, June 1). Material Safety Data Sheet.

- Exporters India. MATERIAL SAFETY DATA SHEET TRIMETHYL CHLOROSILANE.

- Fisher Scientific. (2009, November 30). SAFETY DATA SHEET.

- Gelest, Inc. (2015, January 9). TRICHLOROSILANE, 99%.

- Fisher Scientific. (2008, February 11). SAFETY DATA SHEET.

- Wacker-Chemie Gmbh. (1991). Process for the preparation of vinyl-trichlorosilan. Google Patents.

- Changzhou University. (2019). Synthesis method of dimethylvinylchlorosilane. Google Patents.

- Union Carbide Corporation. (1984). Purification of chlorosilanes. European Patent Office.

- Jiangsu Zhongneng Polysilicon Technology Development Co., Ltd. (2013). Method for purifying trichlorosilane. Google Patents.

- Belyi, A. A., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. Semantic Scholar.

- Korea Advanced Materials Co., Ltd. (2012). Method for purification of trichlorosilane. Google Patents.

- Chongqing Chemdad Co., Ltd. This compound.

- Aure Chemical. How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods.

- ResearchGate. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1: Direct synthesis.

- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.

- ResearchGate. (2017). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.

- Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076.

- Polynt S.p.A. (2011). Processes for the purification of trichlorosilane and silicon tetrachloride. Google Patents.

Sources

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. gelest.com [gelest.com]

- 3. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]

- 5. gelest.com [gelest.com]

- 6. EP0456901B1 - Process for the preparation of vinyl-trichlorosilan - Google Patents [patents.google.com]

- 7. How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods | Aure Chemical [aurechem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. KR20120106290A - Method for purification of trichlorosilane - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Fingerprinting of Trivinylchlorosilane: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture of a Versatile Precursor

Trivinylchlorosilane ((CH₂=CH)₃SiCl) is a pivotal organosilicon compound, serving as a versatile precursor in the synthesis of advanced materials, including polymers, resins, and functionalized surfaces. Its unique structure, featuring three reactive vinyl groups and a hydrolyzable chloro moiety, allows for a diverse range of chemical transformations. A thorough understanding of its molecular structure and purity is paramount for its effective application and for ensuring the integrity of downstream products. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By delving into the principles behind the spectral features and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident identification and characterization of this important chemical entity. While a complete, publicly available dataset of its spectra is not readily found, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to present a robust predictive and interpretive analysis.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents distinct features that give rise to a characteristic spectroscopic fingerprint. The presence of three equivalent vinyl groups and a single silicon-chlorine bond are the primary determinants of its NMR and IR spectra.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR Spectroscopy: Probing the Vinyl Protons

The ¹H NMR spectrum of this compound is expected to be dominated by signals arising from the vinyl protons. Due to the electronegativity of the silicon and chlorine atoms, these protons will be deshielded and appear in the downfield region of the spectrum, typically between 5.5 and 7.0 ppm. The three protons on each vinyl group are chemically non-equivalent, leading to a complex splitting pattern.

-

Hα (geminal to Si): This proton will appear as a doublet of doublets due to coupling with the two terminal vinyl protons (Hβ, trans and cis).

-

Hβ (trans to Si): This proton will also be a doublet of doublets, coupling to Hα and the geminal Hβ.

-

Hβ (cis to Si): Similarly, this proton will present as a doublet of doublets.

The coupling constants are characteristic of the geometric arrangement of the protons:

-

³J(trans) is typically in the range of 18-20 Hz.

-

³J(cis) is generally smaller, around 12-15 Hz.

-

²J(geminal) is the smallest, usually between 1-3 Hz.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| =CH-Si | 6.0 - 6.5 | ddt | ³J(trans) ≈ 19, ³J(cis) ≈ 14, ⁴J(H-H) ≈ 0.5 |

| =CH₂ (trans to Si) | 5.8 - 6.2 | ddt | ³J(trans) ≈ 19, ²J(gem) ≈ 2, ⁴J(H-H) ≈ 0.5 |

| =CH₂ (cis to Si) | 5.6 - 6.0 | ddt | ³J(cis) ≈ 14, ²J(gem) ≈ 2, ⁴J(H-H) ≈ 0.5 |

¹³C NMR Spectroscopy: Characterizing the Carbon Backbone

The ¹³C NMR spectrum will show two distinct signals for the two carbon atoms of the vinyl groups.

-

Cα (attached to Si): This carbon is expected to be significantly deshielded due to the direct attachment to the silicon atom and its sp² hybridization.

-

Cβ (terminal carbon): This carbon will also be in the olefinic region but at a slightly upfield position compared to Cα.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) |

| =C H-Si | 135 - 140 |

| =C H₂ | 130 - 135 |

²⁹Si NMR Spectroscopy: A Direct Window to the Silicon Center

²⁹Si NMR provides direct information about the silicon environment. For this compound, a single resonance is expected. The chemical shift will be influenced by the presence of the three vinyl groups and the chlorine atom. Based on data for analogous vinylchlorosilanes, the ²⁹Si chemical shift is predicted to be in the upfield region relative to tetramethylsilane (TMS).

| Predicted ²⁹Si NMR Data | Chemical Shift (δ, ppm) |

| (CH₂=CH )₃Si Cl | -15 to -25 |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. A study on the synthesis and characterization of this compound has reported the assignment of its infrared and Raman frequencies.[1] The key vibrational modes are associated with the vinyl groups and the Si-Cl bond.

Characteristic Vibrational Frequencies

The IR spectrum will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, and Si-Cl bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| =C-H stretch | 3050 - 3080 | Medium |

| C=C stretch | 1590 - 1610 | Medium |

| =C-H in-plane bend | 1400 - 1420 | Medium |

| =C-H out-of-plane bend | 950 - 1000 | Strong |

| Si-Cl stretch | 530 - 570 | Strong |

The strong absorption band for the Si-Cl stretch is a particularly useful diagnostic feature for confirming the presence of the chloro-functionalized silane. The vinyl C-H out-of-plane bending vibration also gives rise to a strong and characteristic band.

Caption: Workflow for Infrared (IR) analysis of this compound.

Part 3: Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Due to the moisture sensitivity of the Si-Cl bond, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Prepare a solution of this compound (approximately 10-20 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆; 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si).

-

-

Instrumental Parameters:

-

¹H NMR: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Utilize a proton-decoupled sequence. A higher number of scans will be required due to the low natural abundance of ¹³C. A spectral width of 0-200 ppm is appropriate.

-

²⁹Si NMR: Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, longer acquisition times or the use of polarization transfer techniques (e.g., DEPT or INEPT) are recommended to enhance signal intensity. A spectral width of +50 to -50 ppm is a suitable starting point.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Reference the spectrum to the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a neat liquid sample, place a small drop of this compound between two dry, polished salt plates (e.g., KBr or NaCl).

-

Alternatively, a solution can be prepared by dissolving the sample in a dry, IR-transparent solvent (e.g., hexane or carbon tetrachloride) in a liquid IR cell.

-

-

Instrumental Parameters:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty salt plates or the pure solvent.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify the positions of the major absorption bands and compare them to the expected values for this compound.

-

Conclusion: A Foundation for Confident Characterization

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound using NMR and IR techniques. By combining predictive data based on established chemical principles with available literature information, researchers can confidently identify and assess the purity of this important organosilicon precursor. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the laboratory. A thorough spectroscopic characterization is the cornerstone of quality control and is essential for the successful application of this compound in the development of new materials and technologies.

References

- Pouchert, C.J. The Aldrich Library of NMR Spectra, 2nd ed.; Aldrich Chemical Company: Milwaukee, WI, 1983.

-

Physical Sciences Section - PJSIR. (1988). Pakistan Journal of Scientific and Industrial Research, 31(9), 641-644. [Link]

- Pretsch, E.; Clerc, T.; Seibl, J.; Simon, W. Tables of Spectral Data for Structure Determination of Organic Compounds, 2nd ed.; Springer-Verlag: Berlin, 1989.

- Silverstein, R.M.; Webster, F.X.; Kiemle, D.J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.

- Williams, D.H.; Fleming, I. Spectroscopic Methods in Organic Chemistry, 6th ed.; McGraw-Hill: London, 2008.

-

Generating and Stabilizing Co(I) in a Nanocage Environment. (2014). Inorganic Chemistry, 53(22), 11956-11963. [Link]

- JP2008137960A - Adamantane compound and its manufacturing method. (2008).

-

SYNTHESIS AND CHARACTERIZATION OF NITRILE CONTAINING POLYSILOXANES AND THEIR CORRESPONDING NETWORKS AS AIRCRAFT SEALANT MATERIAL. (1999). [Link]

-

Colloidal Porous Nanoparticles - Synthesis and Functionalization of Nanostructured Aluminosilicates and Silicas. (2008). [Link]

-

Selective Functionalization of the Outer and Inner Surfaces in Mesoporous Silica Nanoparticles. (2010). Chemistry of Materials, 22(9), 2825-2832. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of Trivinylchlorosilane

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for comprehensive safety training, institutional safety protocols, and the Safety Data Sheet (SDS) provided by the manufacturer. All personnel handling trivinylchlorosilane must be thoroughly trained and familiar with the specific hazards and procedures outlined in the SDS for the material in use.

Introduction

This compound is a reactive organosilane compound with the chemical formula C₆H₉ClSi. It is a colorless to pale yellow fuming liquid with a pungent odor.[1] Due to its chemical structure, featuring three vinyl groups and a reactive chlorine atom attached to a central silicon atom, this compound is a valuable reagent in various chemical syntheses. However, these same structural features contribute to its significant hazards, necessitating stringent safety and handling protocols. This guide provides a comprehensive overview of the safe handling, storage, emergency procedures, and disposal of this compound for researchers, scientists, and drug development professionals.

Part 1: Hazard Identification and Chemical Profile

A thorough understanding of the chemical and physical properties of this compound is fundamental to anticipating and mitigating its associated risks.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉ClSi | [2] |

| Molecular Weight | 144.674 g/mol | [2] |

| Boiling Point | 132.3 ± 13.0 °C at 760 mmHg | [2] |

| Melting Point | <0°C | [3] |

| Flash Point | 15°C (closed cup) | [4] |

| Density | 0.9 g/cm³ | [2] |

| Vapor Pressure | 11.0 ± 0.2 mmHg at 25°C | [2] |

Reactivity and Incompatibilities

The primary and most severe hazard associated with this compound is its violent reaction with water.[1] This hydrolysis reaction is rapid and exothermic, producing hydrogen chloride (HCl) gas, which is toxic and corrosive.[1] The heat generated can be sufficient to ignite nearby combustible materials.[5]

DOT Diagram: this compound Hydrolysis

Caption: Hydrolysis of this compound with water.

This compound is also incompatible with:

-

Strong oxidizing agents: Can lead to fire or explosion.[8]

-

Bases: Reacts vigorously.[7]

-

Metals: In the presence of moisture, the liberated HCl can corrode metals, forming flammable hydrogen gas.[5]

Health Hazards

This compound is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[6][9] Inhalation of vapors can irritate the mucous membranes, and high concentrations can lead to serious or permanent injury.[1][6]

Part 2: Safe Handling and Storage

Strict adherence to established safety protocols is paramount when working with this compound to minimize the risk of exposure and incidents.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.[9]

-

Inert Atmosphere: For sensitive reactions or when handling larger quantities, the use of a glovebox or Schlenk line to maintain an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent contact with moisture.[10]

-

Grounding: All equipment used when handling the product must be grounded to prevent static discharge, which could ignite flammable vapors.[10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound.

| PPE Component | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required.[11][12] |

| Skin Protection | A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes are essential.[12][13] |

| Hand Protection | Neoprene or nitrile rubber gloves are recommended. Double gloving is a good practice.[11] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if there is a risk of exceeding exposure limits or in the event of a spill.[9][11] |

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[10][14]

-

Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen).[8][10]

-

The storage area should be designated for flammable liquids and be equipped with appropriate fire suppression systems.[10]

Part 3: Emergency Procedures

In the event of a spill, fire, or exposure, a rapid and informed response is critical.

Spill Response

DOT Diagram: Spill Response Workflow

Caption: General workflow for responding to a chemical spill.

-

Evacuate: Immediately evacuate the area and alert others.[15]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, contain the material with a dry absorbent such as vermiculite, dry sand, or earth.[14] DO NOT USE WATER. [14]

-

Neutralization: Cautiously neutralize the residue with a weak base like sodium bicarbonate.

-

Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[10][16]

-

Large Spills: For large spills, evacuate the area and contact emergency services immediately.[17]

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, CO₂, or alcohol-resistant foam.[11] DO NOT USE WATER. [18]

-

Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[9]

-

Hazards: Vapors are flammable and may form explosive mixtures with air.[9] Containers may explode when heated.[19] Combustion products include toxic and corrosive gases such as hydrogen chloride and phosgene.[1]

First Aid

Immediate medical attention is required for all exposures to this compound.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[20][21]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[14][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[14][18]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10][21]

Part 4: Waste Disposal

All this compound waste, including contaminated materials from spills, must be handled as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Store waste containers in a designated, well-ventilated area.

-

Dispose of waste through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[11]

Part 5: Conclusion

This compound is a valuable chemical reagent, but its inherent reactivity and toxicity demand the utmost respect and adherence to rigorous safety protocols. A comprehensive understanding of its hazards, the consistent use of appropriate engineering controls and personal protective equipment, and a well-rehearsed emergency response plan are essential for the safety of all laboratory personnel. By fostering a strong safety culture and prioritizing cautious handling practices, researchers can effectively mitigate the risks associated with this compound.

References

- CAMEO Chemicals, National Oceanic and Atmospheric Administr

- Chemsrc. This compound | CAS#:1871-21-2.

- Santa Cruz Biotechnology. Trichlorosilane.

- GazFinder. vinyltrichlorosilane (C2H3Cl3Si).

- LookChem. This compound.

- ChemicalBook. This compound CAS#: 1871-21-2.

- Gelest, Inc. TRIMETHYLCHLOROSILANE.

- Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). First Aid Procedures for Chemical Hazards.

- Fisher Scientific.

- Fisher Scientific.

- New Jersey Department of Health. TRICHLOROSILANE HAZARD SUMMARY.

- ECHEMI.

- Two Chongqing Chemdad Co., Ltd. This compound.

- New Jersey Department of Health. Common Name: TRIMETHYLCHLOROSILANE HAZARD SUMMARY.

- CAMEO Chemicals, National Oceanic and Atmospheric Administr

- International Programme on Chemical Safety (IPCS), INCHEM. ICSC 0966 - TRIMETHYLCHLOROSILANE.

- ChemicalBook. This compound | 1871-21-2.

- International Programme on Chemical Safety (IPCS), INCHEM. TRICHLOROSILANE.

- Sigma-Aldrich.

- U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.

- Cole-Parmer.

- Fisher Scientific.

- CAMEO Chemicals, National Oceanic and Atmospheric Administr

- New Mexico State University. Chemical Exposure and Spill Response Procedure - Emergency Planning and Preparedness.

- Santa Cruz Biotechnology. Chlorotrimethylsilane.

- Spectrum Chemical.

- Sigma-Aldrich.

- Sigma-Aldrich.

- International Programme on Chemical Safety (IPCS), INCHEM. TRIMETHYLCHLOROSILANE.

- Oakland University. Spill Control/Emergency Response - EHSO Manual 2023-2024.

- U.S. Department of Health and Human Services, Chemical Hazards Emergency Medical Management (CHEMM). Personal Protective Equipment (PPE).

- MyCPR NOW. First Aid Strategies for Managing Exposure to Toxic Substances.

- National Center for Biotechnology Information, PubChem. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397.

- Carl ROTH.

- Princeton University, Environmental Health and Safety. Chemical Spill Procedures.

- GLOBAL SAFE HANDLING OF CHLOROSILANES.

- Auburn University. Emergency and Spill Response Procedures.

- Canadian Centre for Occupational Health and Safety (CCOHS). Spill Response - Chemicals.

- European Chlorinated Solvent Association (ECSA).

- International Programme on Chemical Safety (IPCS), INCHEM.

- Merck Millipore. Chlorotrimethylsilane CAS 75-77-4 | 818737.

Sources

- 1. VINYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | CAS#:1871-21-2 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS#: 1871-21-2 [m.chemicalbook.com]

- 5. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Respiratory protection equipments C2H3Cl3Si (vinyltrichlorosilane), CAS number 75-94-5 [en.gazfinder.com]

- 7. TRICHLOROSILANE [training.itcilo.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. gelest.com [gelest.com]

- 12. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. nj.gov [nj.gov]

- 15. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. cws.auburn.edu [cws.auburn.edu]

- 18. nj.gov [nj.gov]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. ICSC 0966 - TRIMETHYLCHLOROSILANE [inchem.org]

The Solubility of Trivinylchlorosilane in Organic Solvents: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility and reactivity of trivinylchlorosilane (C₆H₉ClSi) in a range of common organic solvents. As a pivotal intermediate in the synthesis of vinyl-functionalized silicones, polymers, and as a surface modification agent, a thorough understanding of its behavior in solution is paramount for researchers, scientists, and professionals in drug development and materials science. This document moves beyond simple miscibility data to explain the underlying chemical principles, provide detailed experimental protocols for solubility determination, and outline the critical safety and handling procedures required for this reactive organosilicon compound.

Introduction: The Chemical Nature of this compound

This compound is a unique organosilicon compound characterized by a central silicon atom bonded to three vinyl groups and one chlorine atom. This structure dictates its solubility and reactivity profile. The molecule possesses a nonpolar character due to the vinyl groups, while the silicon-chlorine bond is highly polarized and susceptible to nucleophilic attack. This duality governs its interactions with organic solvents. For practical applications, understanding its solubility is not merely a matter of dissolution but a crucial aspect of controlling its reactivity.

The general principle of "like dissolves like" serves as a primary guide. Nonpolar or weakly polar aprotic solvents are expected to be effective in dissolving this compound, while protic solvents will react with it.

Qualitative and Quantitative Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature, largely due to its reactive nature. However, based on the behavior of analogous chlorosilanes and fundamental chemical principles, a comprehensive qualitative and semi-quantitative profile can be constructed.

Solubility in Aprotic Solvents

This compound is generally miscible with a wide array of aprotic organic solvents. In these solvents, the primary intermolecular forces are van der Waals interactions, which are compatible with the nonpolar vinyl groups of the solute.

| Solvent Class | Solvent Example | Qualitative Solubility/Miscibility | Rationale and Field Insights |

| Nonpolar Aprotic | |||

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | These solvents readily solvate the vinyl groups of this compound, leading to complete miscibility. They are excellent choices for reactions where the reactivity of the Si-Cl bond needs to be moderated. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | Similar to aliphatic hydrocarbons, aromatic solvents are effective at solvating this compound. Their higher polarity compared to aliphatic hydrocarbons may offer slightly different reaction kinetics in some cases. |

| Weakly Polar Aprotic | |||

| Ethers | Diethyl Ether, Tetrahydrofuran (THF)[1][2] | Miscible | Ethers are excellent solvents for this compound. The ether oxygen can weakly coordinate with the silicon atom, which can be beneficial for certain reactions. THF is a common choice for Grignard reactions involving vinylsilanes.[2] |

| Halogenated Solvents | Dichloromethane (DCM)[3], Chloroform | Miscible | These solvents offer good solubility and are relatively inert. DCM is a versatile solvent for a wide range of organic reactions involving chlorosilanes. |

| Polar Aprotic | |||

| Ketones | Acetone | Use with Caution/Reactive | While this compound may initially appear soluble, ketones can contain trace amounts of water, which will lead to hydrolysis. Furthermore, enolizable ketones can react with the chlorosilane. Use of anhydrous acetone is critical, and even then, slow reaction can occur. |

| Esters | Ethyl Acetate | Soluble (with caution) | Similar to ketones, esters must be scrupulously dry. The carbonyl group can potentially interact with the silicon center, and trace moisture will lead to decomposition. |

| Nitriles | Acetonitrile | Soluble (with caution) | Acetonitrile is a polar aprotic solvent that can dissolve this compound. However, its hygroscopic nature necessitates the use of a very dry grade to prevent hydrolysis. |

Interaction with Protic Solvents: A Matter of Reactivity

In the context of protic solvents, the concept of solubility is superseded by reactivity. The highly electrophilic silicon atom and the good leaving group character of the chloride ion make this compound susceptible to rapid and often exothermic reactions with protic species.

| Solvent Class | Solvent Example | Interaction Profile | Reaction Products and Implications |

| Protic | |||

| Water | Water (H₂O) | Violently Reactive | This compound undergoes rapid hydrolysis to form trivinylsilanol (which is unstable and self-condenses to form siloxanes) and hydrochloric acid. This reaction is highly exothermic and releases corrosive HCl gas.[4] |

| Alcohols | Methanol, Ethanol | Highly Reactive | The reaction with alcohols (alcoholysis) is analogous to hydrolysis, yielding trivinylalkoxysilanes and hydrochloric acid. This reaction is a common synthetic route to produce functionalized silanes but must be carefully controlled. |

| Amines (Primary & Secondary) | Highly Reactive | Amines will readily react with the Si-Cl bond to form silylamines. This reactivity is harnessed in various synthetic applications. |

Experimental Determination of Solubility and Reactivity

Due to the moisture-sensitive nature of this compound, all experimental work must be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Protocol for Quantitative Analysis by Gas Chromatography (GC)

Gas Chromatography with a Thermal Conductivity Detector (GC-TCD) is a suitable method for quantifying this compound in an organic solvent, as the detector response is less dependent on the specific chemical nature of the analyte compared to a Flame Ionization Detector (FID).[4][5][6][7]

Step-by-Step Protocol:

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a Thermal Conductivity Detector (TCD).[5]

-

Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.53 mm, 5.0 µm film thickness) is recommended.[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 5 mL/min).[8]

-

Temperatures:

-

Injector: 150°C

-

Detector: 200°C

-

Oven Program: Start at 50°C for 2 minutes, then ramp to 150°C at 10°C/min.

-

-

-

Calibration:

-

Prepare a series of standard solutions of this compound in the anhydrous solvent of interest at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 % v/v).

-

Inject a fixed volume (e.g., 1 µL) of each standard into the GC.

-

Generate a calibration curve by plotting the peak area of this compound against its concentration.

-

-

Sample Analysis:

-

Prepare a saturated solution of this compound in the chosen anhydrous solvent under an inert atmosphere, stirring for 24 hours at a constant temperature.

-

Allow the solution to settle, then carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the anhydrous solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC using the same method as for the standards.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.

-

Monitoring Reactivity with Protic Solvents by Spectroscopy

The reaction of this compound with protic solvents can be monitored in real-time using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FTIR Spectroscopy:

-

Principle: The reaction can be followed by monitoring the disappearance of the Si-Cl stretching vibration and the appearance of O-H (from silanol) and Si-O-Si (from siloxane) or Si-O-R (from alkoxysilane) absorption bands.[9]

-

Methodology:

-

Acquire a background spectrum of the anhydrous protic solvent (e.g., ethanol).

-

Inject a small amount of this compound into the solvent in an ATR-FTIR reaction cell.

-

Record spectra at regular time intervals to observe the changes in the characteristic absorption bands.

-

NMR Spectroscopy:

-

Principle: ¹H NMR spectroscopy can be used to monitor the disappearance of the vinyl protons of this compound and the appearance of new signals corresponding to the vinyl protons of the product (e.g., trivinylalkoxysilane) and the protons of the alcohol.[10][11]

-

Methodology:

-

Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire an initial ¹H NMR spectrum.

-

Inject a stoichiometric amount of the protic reactant (e.g., methanol) into the NMR tube.

-

Acquire a series of ¹H NMR spectra over time to monitor the changes in the integrals of the reactant and product peaks, allowing for the determination of reaction kinetics.[12]

-

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and reacts violently with water.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or fluorinated rubber).[13]

-

Handling: Use scrupulously dried glassware and handle under an inert atmosphere.[13] Avoid contact with skin, eyes, and clothing.[13] Keep away from sources of ignition.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, acids, bases, and oxidizing agents. The container should be tightly sealed, and it is often recommended to store under an inert gas.[13]

-

Spills: In case of a spill, evacuate the area. Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water.

Conclusion

The solubility of this compound is a critical parameter that is intrinsically linked to its reactivity. While it is readily miscible with a wide range of aprotic organic solvents, its interaction with protic solvents is characterized by rapid chemical transformation. This guide provides a framework for understanding these behaviors, offering both theoretical insights and practical experimental protocols. For researchers and developers, a comprehensive grasp of these principles is essential for the safe and effective utilization of this versatile organosilicon compound in synthesis and material science applications.

References

- South Coast Air Quality Management District. (1993).

- Wróbel, T., Kubica, P., & Grzywnowicz, K. (2021). NMR Reaction Monitoring Robust to Spectral Distortions.

- Jilka, A., et al. (2020).

- BenchChem. (2025). The Solubility of Chlorotrimethylsilane in Organic Solvents: A Technical Guide.

- Pharmaceutical Technology. (2015). NMR Reaction-Monitoring as a Process Analytical Technique.

- Purdue University. (n.d.).

- Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique.

- New Mexico St

- SCION Instruments. (n.d.).

- University of Toronto Scarborough. (2020). Thermal Conductivity Detector (TCD).

- ResearchGate. (n.d.).

- Washington University in St. Louis. (n.d.). Lab & Chemical Safety.

- Science.gov. (n.d.). tetrahydrofuran thf solvent: Topics by Science.gov.

- PubChem. (n.d.). Dichloromethane.

- Sigma-Aldrich. (n.d.). Dichloromethane puriss.

- KCIL Specialty Chemicals. (n.d.). Tetrahydrofuran | 109-99-9.

- Merck Millipore. (n.d.). Chlorotrimethylsilane 1.0M tetrahydrofuran 75-77-4.

- Restek. (n.d.). Solvent Miscibility Table.

- BenchChem. (2025).

- Wikipedia. (n.d.). Tetrahydrofuran.

- IUPAC-NIST. (n.d.).

- Wiley SpectraBase. (n.d.). Trichlorovinylsilane - Optional[FTIR] - Spectrum.

- ResearchGate. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.

- MDPI. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.

- Beilstein Journals. (2015). NMR reaction monitoring in flow synthesis.

- MDPI. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)

- ResearchGate. (2016). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants.

Sources

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. Tetrahydrofuran | 109-99-9 | KCIL Specialty Chemicals [kcilglobal.com]

- 3. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thermal Conductivity Detector | TCD Gas Chromatography [scioninstruments.com]

- 5. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]

- 6. Shimadzu GC TCD | New Mexico State University | BE BOLD. Shape the Future. [research.nmsu.edu]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. aqmd.gov [aqmd.gov]

- 9. mdpi.com [mdpi.com]

- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. purdue.edu [purdue.edu]

An In-depth Technical Guide to the Hydrolysis Mechanism and Byproducts of Trivinylchlorosilane

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Trivinylchlorosilane ((CH₂=CH)₃SiCl) is a trifunctional organosilane of significant interest for the synthesis of advanced materials, including polymers, resins, and surface modification agents. Its utility is fundamentally linked to its hydrolysis, a process that initiates the formation of siloxane networks. This technical guide provides a comprehensive examination of the core hydrolysis mechanism of this compound, from the initial nucleophilic attack to the formation of the transient trivinylsilanol intermediate and its subsequent condensation into various oligomeric and polymeric byproducts. We will explore the causality behind experimental choices for controlling this vigorous reaction and detail the self-validating analytical protocols required for characterizing the resulting products. This document is intended to serve as an authoritative resource, grounded in established chemical principles and supported by comprehensive references, to empower researchers in harnessing the reactivity of this versatile precursor.

Introduction: The Pivotal Role of Hydrolysis in Trivinylsilane Chemistry

Organosilanes are foundational to modern materials science, acting as molecular bridges between organic and inorganic materials.[1] this compound, with its three reactive vinyl groups and a hydrolyzable chloro moiety, is a potent precursor for creating cross-linked structures. The journey from this reactive monomer to a stable, functional material is dictated by its interaction with water.

The hydrolysis of the Si-Cl bond is not merely a preparatory step but the critical, rate-influencing phase that governs the structure of the final product. This process is characterized by the vigorous, exothermic reaction of the chlorosilane with water to produce a silanol (a compound containing a Si-OH group) and hydrogen chloride (HCl).[2][3] The resulting silanol is often a transient species, poised for subsequent condensation reactions that form stable siloxane (Si-O-Si) bonds.[4]

Understanding and controlling this hydrolysis and condensation cascade is paramount for achieving desired material properties. This guide will dissect this process, providing both theoretical understanding and practical, field-proven insights.

The Core Hydrolysis Mechanism: A Stepwise Nucleophilic Substitution

The hydrolysis of this compound is a classic example of a nucleophilic substitution reaction at a silicon center. The silicon atom, bonded to an electronegative chlorine atom, is electrophilic and thus susceptible to attack by a nucleophile, in this case, water.

The overall reaction is: (CH₂=CH)₃SiCl + 2H₂O → (CH₂=CH)₃SiOH + HCl

However, this transformation is not concerted. Computational studies on chlorosilane hydrolysis suggest a mechanism involving the coordination of water molecules.[5] The process can be visualized as a series of steps:

-

Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom.

-

Intermediate Formation: A pentacoordinate silicon intermediate is formed.

-

Proton Transfer: A proton is transferred from the attacking water molecule, often facilitated by another water molecule acting as a proton shuttle.

-

Leaving Group Departure: The chloride ion is expelled, and a Si-OH bond is formed, yielding trivinylsilanol and hydrochloric acid.

The hydrochloric acid produced can further catalyze the reaction. The entire process is rapid and highly exothermic.

Caption: The hydrolysis of this compound to trivinylsilanol.

The Key Intermediate: The Elusive Trivinylsilanol

The primary product of this compound hydrolysis is trivinylsilanol ((CH₂=CH)₃SiOH). It is crucial to recognize that simple silanols, particularly trisilanols, are often highly unstable and prone to self-condensation.[4][6] While triarylsilanols with bulky substituents have been synthesized and isolated due to extreme steric hindrance preventing self-condensation,[6] trivinylsilanol is expected to be a transient intermediate under typical hydrolysis conditions. Its vinyl groups are not sufficiently bulky to prevent intermolecular reactions.

The vinyl groups themselves are generally stable to hydrolysis under these conditions and do not typically undergo side reactions.[6]

Byproduct Formation: The Inevitable Condensation Cascade

The formation of byproducts is dominated by the condensation reactions of the trivinylsilanol intermediate. Condensation is a process where two silanol groups react to form a siloxane bond and a molecule of water, or a silanol group reacts with a chlorosilane group to form a siloxane bond and HCl.

Dimerization and Linear Oligomerization

The first step in the condensation cascade is the formation of a dimer, hexavinyldisiloxane:

2 (CH₂=CH)₃SiOH → (CH₂=CH)₃Si-O-Si(CH₂=CH)₃ + H₂O

This dimer still possesses reactive vinyl groups and can be a significant component of the product mixture. Further condensation can lead to the formation of linear trimers, tetramers, and higher oligomers.

Formation of Cyclic Siloxanes

Intramolecular condensation of silanols can lead to the formation of cyclic siloxanes. For trifunctional silanes like trivinylsilane, the formation of cyclic trimers (D3) and tetramers (D4) is common. These cyclic structures are often volatile and can be identified as major byproducts.

Cross-Linked Polymeric Networks

As condensation proceeds, a highly cross-linked three-dimensional network of polysiloxane is formed. This is the intended product in many applications, such as in the formation of silicone resins. The extent of this cross-linking is dependent on reaction conditions. The hydrolysis of an alkyltrichlorosilane (where n=1 in the general formula RₙSiCl₍₄₋ₙ₎) is the basis for producing cross-linked silicones.[2]

Caption: Condensation pathways of trivinylsilanol leading to byproducts.

Experimental Protocols and Analytical Characterization

A controlled experimental setup is essential for studying or utilizing the hydrolysis of this compound. Due to the vigorous nature of the reaction and the evolution of corrosive HCl gas, all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Controlled Hydrolysis

This protocol aims to achieve a controlled hydrolysis to favor the formation of lower molecular weight oligomers for analysis.

Materials:

-

This compound

-

Anhydrous diethyl ether or toluene

-

Deionized water

-

A weak base (e.g., pyridine, triethylamine, or sodium bicarbonate) for HCl neutralization

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up the three-neck flask with a magnetic stirrer, a dropping funnel, and an inlet/outlet for an inert atmosphere.

-

Dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether) in the flask under an inert atmosphere. A typical concentration would be in the range of 0.1-0.5 M.

-

In the dropping funnel, prepare a solution of water and a stoichiometric amount of a weak base (relative to the chlorosilane) in the same solvent.

-

Cool the reaction flask in an ice bath to manage the exothermic reaction.

-

Slowly add the water/base solution from the dropping funnel to the stirred solution of this compound over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

The resulting mixture will contain the hydrolysis/condensation products and the salt of the base (e.g., pyridinium chloride).

-

Filter the mixture to remove the salt.

-

The solvent can be removed under reduced pressure to yield the crude product mixture of trivinylsiloxanes.

Analytical Characterization

A multi-technique approach is necessary to fully characterize the complex mixture of products.

Table 1: Analytical Techniques for Product Characterization

| Technique | Information Provided | Expected Observations |

| ²⁹Si NMR Spectroscopy | Provides detailed information on the silicon environment. Distinguishes between unreacted silane, silanols, and various siloxane structures (linear, cyclic, cross-linked).[7][8][9][10] | Signals for this compound will decrease, while new signals corresponding to silanol intermediates and various siloxane (T-scaffolds) will appear. The chemical shifts are sensitive to the number of siloxane bridges.[1][9] |

| ¹H NMR Spectroscopy | Characterizes the vinyl protons. Can be used to monitor the disappearance of starting material and the appearance of products. Broadening of signals can indicate the formation of higher molecular weight species. | The vinyl proton signals will remain, but their chemical environment will shift slightly upon hydrolysis and condensation. The integration of these signals relative to an internal standard can provide quantitative data. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile byproducts, such as cyclic siloxanes (D3, D4).[11][12] | Expected to detect low molecular weight cyclic siloxanes and potentially the linear dimer if it is sufficiently volatile. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitors the disappearance of the Si-Cl bond and the appearance of Si-OH (broad peak ~3200-3400 cm⁻¹) and Si-O-Si (broad peak ~1000-1100 cm⁻¹) bonds. | A time-course analysis will show the evolution of the characteristic absorption bands, confirming the progress of hydrolysis and condensation. |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution of the oligomeric and polymeric products. | Will reveal the distribution of different sized oligomers and polymers formed during the condensation process. |

Conclusion

The hydrolysis of this compound is a fundamentally important yet complex process that dictates its utility in materials synthesis. While the primary hydrolysis product, trivinylsilanol, is a transient species, its formation is the gateway to a cascade of condensation reactions leading to a variety of byproducts, including linear and cyclic oligomers, and ultimately, cross-linked polysiloxane networks.

For researchers, scientists, and drug development professionals, mastering the control of this reaction through careful selection of stoichiometry, temperature, and catalysts is key to tailoring the final material properties. The analytical workflows presented herein provide a robust framework for a self-validating system to understand and optimize this powerful chemical transformation. By applying the principles and protocols outlined in this guide, the scientific community can better harness the potential of this compound for the development of next-generation materials.

References

- (29Si) Silicon NMR. (n.d.). Retrieved from University of Ottawa, NMR Facility website.

- Alkyl substituted chlorosilane RnSiCl4 n on hydrolysis class 11 chemistry JEE_Main. (n.d.). Vedantu.

- Heine, T., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.

- Typical 29Si NMR Chemical Shifts. (n.d.).

- Synthesis, Structure, and Reactions of a Novel Triarylsilanol with a Bowl-Type Framework: A Silanol Extremely Resistant to Self-Condensation. (2009).

- The hydrolysis of alkyl substituted chlorosilanes gives ______. (n.d.). Allen Digital.

- Bayer, E., et al. (1989). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces.

- Iuga, C., et al. (2012). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Structural Chemistry, 23, 1195–1207.

- The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. (n.d.).

- The synthesis and mass spectrometry of oligonucleotides bearing thiophosphoryl modifications of the predetermined localization. (n.d.).

- Write down hydrolysis of: (i) alkyl substituted chlorosilane , (ii) trialkyl chlorosilane. (2020, January 25). YouTube.

- Probing differences among Aβ oligomers with two triangular trimers derived from Aβ. (2023, May 22).

- Mass Spectrometric Analyses of β-Ketolactone Oligomers, Macrocyclic or C

- Arkles, B. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.

- Morreel, K., et al. (2010). Mass Spectrometry-Based Sequencing of Lignin Oligomers. Plant Physiology, 153(4), 1464-1478.

- Chapter 27 Mass spectrometry of oligosaccharides. (n.d.).

- Mechanism of the Claisen Self-Condensation to a Produce Beta-Ketoester. (2014, October 15). YouTube.

- Ashenhurst, J. (2020, September 14).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alkyl substituted chlorosilane RnSiCl4 n on hydrolysis class 11 chemistry JEE_Main [vedantu.com]

- 3. The hydrolysis of alkyl substituted chlorosilanes gives ________. [allen.in]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. unige.ch [unige.ch]

- 9. researchgate.net [researchgate.net]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Compatibility of Trivinylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivinylchlorosilane (TVCS) is a highly reactive organosilicon compound with significant utility in surface modification, polymer synthesis, and as a coupling agent. Its utility is predicated on the dual reactivity of its vinyl groups and the silicon-chloride bond. However, this same reactivity necessitates a thorough understanding of its chemical compatibility to ensure safe handling, prevent unintended reactions, and maintain the integrity of experimental systems and manufacturing processes. This guide provides a detailed examination of the chemical compatibility of TVCS, outlining its primary reaction mechanisms, offering a comprehensive compatibility chart, and presenting a validated experimental protocol for assessing its compatibility with novel materials.

Introduction to this compound (TVCS)

This compound, with the chemical formula (CH₂=CH)₃SiCl, is a colorless to light yellow liquid characterized by a sharp, pungent odor. It belongs to the family of organofunctional silanes, which act as molecular bridges between inorganic and organic materials. The molecule's utility is derived from its distinct reactive centers:

-

The Silicon-Chloride (Si-Cl) Bond: A highly reactive site susceptible to nucleophilic attack, most notably by water (hydrolysis), leading to the formation of silanols and corrosive hydrogen chloride (HCl) gas.[1][2]

-

The Vinyl (CH₂=CH) Groups: These unsaturated groups can participate in polymerization reactions, typically initiated by heat, light, or radical initiators.

This dual functionality allows TVCS to be a critical component in the synthesis of silicone polymers, a crosslinking agent for imparting durability and heat resistance, and a surface modification agent to enhance hydrophobicity or provide a reactive handle for further functionalization.

Core Mechanisms of Chemical Incompatibility

Understanding the chemical compatibility of TVCS begins with its principal modes of reaction. Incompatibility arises when a material or chemical substance either reacts with TVCS or catalyzes its degradation or polymerization. The primary mechanisms are detailed below.

Hydrolysis

The most significant incompatibility of TVCS is with water and moisture. The Si-Cl bond is extremely sensitive to hydrolysis.[1][2][3] The reaction proceeds rapidly, even with atmospheric moisture, to produce vinylsilanetriol and hydrogen chloride gas.[1] This reaction is problematic for several reasons:

-

Corrosion: The generated HCl is highly corrosive to many metals.[1]

-

Pressure Buildup: The reaction produces gaseous HCl, which can cause a dangerous pressure buildup in sealed containers.[3]

-

Loss of Reactivity: The intended reactivity of the Si-Cl bond is consumed.

-

Condensation: The resulting silanol intermediates are unstable and readily self-condense to form polysiloxane networks.

Due to this reactivity, TVCS must be stored in a dry, inert atmosphere.[2][3]

Nucleophilic Substitution

Beyond water, the electrophilic silicon atom in the Si-Cl bond is susceptible to attack by other nucleophiles.

-

Alcohols (Alcoholysis): Alcohols react with TVCS to displace the chloride and form trivinylalkoxysilanes ( (CH₂=CH)₃SiOR). This reaction is analogous to hydrolysis.[2][4]

-

Amines (Aminolysis): Primary and secondary amines react readily with the Si-Cl bond to form trivinylaminosilanes.[2][5]

These reactions are often used intentionally in synthesis but are a source of incompatibility when unintended.

Incompatibility with Acids, Bases, and Oxidizers

-

Acids and Bases: Both strong acids and bases can catalyze the hydrolysis and condensation reactions of TVCS.[2][3]

-

Oxidizing Agents: Strong oxidizers are incompatible with TVCS and can lead to vigorous, potentially explosive reactions.[2][3]

The following diagram illustrates the primary pathways of TVCS incompatibility.

Caption: Primary incompatibility mechanisms of this compound (TVCS).

Comprehensive Chemical Compatibility Chart

The following table summarizes the compatibility of this compound with various materials. This data is compiled from safety data sheets and chemical resistance guides.[6][7] Users must perform their own tests for critical applications, as compatibility can be affected by temperature, pressure, and the presence of impurities.

| Material Class | Specific Material | Compatibility Rating | Notes |

| Metals | Stainless Steel (304, 316) | Good | Recommended for handling and storage. Must be free of moisture. |

| Carbon Steel | Poor | Susceptible to corrosion from HCl generated during hydrolysis. | |

| Aluminum | Severe | Reacts with HCl. Not recommended. | |

| Brass, Bronze | Poor | Susceptible to corrosion. | |

| Plastics | Polytetrafluoroethylene (PTFE) | Excellent | Highly inert. Suitable for gaskets, seals, and labware. |

| Polypropylene (PP) | Good | Good resistance at ambient temperatures. | |

| Polyethylene (HDPE, LDPE) | Good | Good resistance at ambient temperatures. | |

| Polyvinyl Chloride (PVC) | Fair | May be attacked over time, especially by HCl byproduct. Testing is required. | |

| Nylon | Poor | Susceptible to attack by the chlorosilane moiety. | |

| Elastomers | Viton® (FKM) | Good | Good resistance. Suitable for seals and O-rings in controlled environments. |

| Buna-N (Nitrile) | Poor | Significant swelling and degradation. Not recommended. | |

| EPDM | Poor | Poor resistance. Not recommended. | |

| Silicone | Poor | Can be cross-reacted or degraded. Not recommended. | |

| Incompatible Chemicals | Water, Moisture | Severe | Reacts violently, producing corrosive HCl gas.[2][3] |

| Alcohols (Methanol, Ethanol) | Severe | Reacts to form alkoxysilanes.[2] | |

| Amines | Severe | Reacts to form aminosilanes.[2] | |

| Strong Oxidizing Agents | Severe | Fire and explosion hazard.[2][3] | |

| Strong Acids, Strong Bases | Severe | Catalyze hazardous reactions.[2][3] |

Rating Key:

-

Excellent: No effect.

-

Good: Minor effect, but suitable for most applications.

-

Fair: Moderate effect. Use with caution for short-term applications only.

-

Poor: Severe effect. Not recommended.

-

Severe: Violent or hazardous reaction.

Experimental Protocol for Compatibility Assessment

For novel materials or critical applications, direct compatibility testing is essential. This protocol, based on principles from ASTM D543, provides a framework for evaluating the compatibility of a material with TVCS.[8]

Objective

To determine the physical and chemical changes in a test material after controlled exposure to this compound.

Materials and Reagents

-

This compound (≥98% purity)

-

Test material specimens (e.g., tensile bars, disks, or O-rings of known dimensions and weight)

-

Control specimens of the test material

-

Inert, sealable containers (e.g., glass vials with PTFE-lined caps)

-

Inert gas (Nitrogen or Argon)

-

Analytical balance (±0.1 mg)

-

Calipers or micrometer

-

FTIR Spectrometer

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Fume hood and appropriate Personal Protective Equipment (PPE).[3][9]

Experimental Workflow

Caption: Workflow for experimental chemical compatibility testing of TVCS.

Step-by-Step Methodology

-

Preparation (Baseline Characterization):

-

Clean and dry at least three specimens of the test material.

-

Measure and record the initial weight (to ±0.1 mg) and dimensions of each specimen.

-

Causality: Establishing a precise baseline is critical to quantifying subtle changes after exposure.

-

Obtain a baseline FTIR spectrum of an unexposed specimen to identify its characteristic chemical bonds.

-

-

Exposure:

-

Place one characterized specimen into each sealable container. This must be done in a fume hood.

-

Purge the container with a gentle stream of inert gas (e.g., nitrogen) for 1-2 minutes to displace all air and moisture.

-

Causality: Removing moisture is paramount to prevent hydrolysis of TVCS, which would generate HCl and confound the results.

-

Add enough TVCS to fully immerse the specimen.

-

Seal the container tightly with a PTFE-lined cap. Prepare control containers with specimens but no TVCS.

-

Store all containers at the desired test temperature (e.g., ambient, 40°C) for a predetermined duration (e.g., 24 hours, 7 days).

-

-

Post-Exposure Analysis:

-

After the exposure period, carefully open the containers in a fume hood.

-

Remove the specimens and allow any residual TVCS to evaporate in the fume hood.

-

Visual Inspection: Record any changes in color, surface texture, cracking, or crazing.

-

Gravimetric & Dimensional Analysis: Once dry, re-measure the weight and dimensions of the specimens. Calculate the percent change in weight and volume (swelling/shrinking).

-

Spectroscopic Analysis (Solids): Obtain a post-exposure FTIR spectrum of the specimen. Compare it to the baseline spectrum to identify any new peaks (indicating reaction) or loss of peaks (indicating degradation).

-

Chromatographic Analysis (Liquid): Analyze the TVCS liquid that the specimen was immersed in using GC-MS.

-

Causality: GC-MS is a highly sensitive technique used to detect any compounds that may have leached from the material into the TVCS, providing evidence of material degradation.

-

Data Interpretation

A material is considered compatible if, after exposure, it exhibits:

-

Minimal change in weight (<2%) and dimensions (<1%).

-

No significant visual degradation (cracking, discoloration).

-

No significant changes in its FTIR spectrum.

-

No detectable leachables in the GC-MS analysis of the TVCS.

Safe Handling and Storage

Based on its chemical incompatibilities, the following handling and storage procedures are mandatory:

-